2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone
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Overview
Description
2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone is a synthetic organic compound characterized by the presence of a chloro group, a fluoro group, a hydroxymethyl group, and a phenyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the chloro, fluoro, hydroxymethyl, and phenyl groups through various substitution reactions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is used. For example, it may inhibit an enzyme by binding to its active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-[3-hydroxy-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone
- 2-Chloro-1-[3-fluoro-3-(methyl)-4-phenylpyrrolidin-1-yl]ethanone
- 2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-(methyl)pyrrolidin-1-yl]ethanone
Uniqueness
2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone is unique due to the specific combination of functional groups attached to the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c14-6-12(18)16-7-11(13(15,8-16)9-17)10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSWOQDBCBMWSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCl)(CO)F)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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